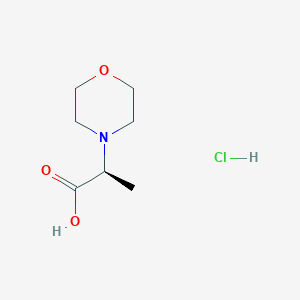

(S)-2-Morpholin-4-yl-propionic acid hydrochloride

説明

IUPAC Nomenclature and Systematic Chemical Nomenclature

The systematic nomenclature of (S)-2-Morpholin-4-yl-propionic acid hydrochloride follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing both chiral centers and nitrogen-oxygen heterocycles. The official IUPAC name is designated as (2S)-2-morpholin-4-ylpropanoic acid hydrochloride, which precisely describes the molecular architecture and stereochemical configuration. This nomenclature system incorporates several key structural elements: the stereochemical descriptor (2S) indicating the absolute configuration at the chiral center, the morpholin-4-yl substituent specifying the nitrogen attachment point within the morpholine ring, the propanoic acid backbone identifying the three-carbon carboxylic acid chain, and the hydrochloride designation confirming the salt formation with hydrochloric acid.

Alternative systematic names documented in chemical databases include this compound and (2S)-2-(Morpholin-4-yl)propanoic acid hydrochloride, which represent equivalent nomenclature variations maintaining identical structural information. The compound is registered under Chemical Abstracts Service number 237427-96-2, providing a unique identifier for database searches and commercial sourcing. Additional synonyms include (S)-2-Morpholinopropanoic Acid Hydrochloride and various abbreviated forms, though these alternative designations maintain the same core structural information while varying in formatting conventions.

The morpholine component within the systematic name specifically refers to the six-membered heterocyclic ring containing both nitrogen and oxygen atoms in a 1,4-relationship. The "4-yl" designation indicates that the propanoic acid substituent attaches to the nitrogen atom at position 4 of the morpholine ring, creating the N-substituted morpholine derivative. This precise nomenclature system ensures unambiguous identification of the compound across different chemical databases and research publications.

特性

IUPAC Name |

(2S)-2-morpholin-4-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-6(7(9)10)8-2-4-11-5-3-8;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEGDUIFZVBHQV-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCOCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N1CCOCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237427-96-2 | |

| Record name | (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Table 2: Summary of key preparation and formulation considerations for this compound

Additional Insights from Patent Literature

While no direct patent detailing the exact preparation of this compound was found, related synthetic methodologies for similar morpholine-containing propionic acid derivatives involve:

- Use of selective reduction and substitution reactions.

- Employing polar aprotic solvents like N,N-Dimethylformamide or tetrahydrofuran.

- Controlled acid-base reactions for salt formation.

- Catalytic hydrogenation or reductive amination steps to introduce morpholine moieties.

These methods highlight the importance of solvent choice, reaction conditions, and purification steps to obtain high-purity chiral compounds.

化学反応の分析

Types of Reactions

(S)-2-Morpholin-4-yl-propionic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted morpholine derivatives.

科学的研究の応用

(S)-2-Morpholin-4-yl-propionic acid hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of (S)-2-Morpholin-4-yl-propionic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The morpholine ring plays a crucial role in its binding affinity and specificity towards these targets.

類似化合物との比較

2-(Morpholin-4-yl)acetic Acid Hydrochloride (CAS: 89531-58-8)

- Molecular Formula: C₆H₁₂ClNO₃

- Molecular Weight : ~181.62 g/mol .

- Key Differences: Chain Length: The acetic acid moiety (C2) is shorter than the propionic acid (C3) in the target compound. Applications: Used in organic synthesis as a polar linker; its shorter chain may limit steric interactions in molecular design .

(R)-2-Morpholin-4-yl-propionic Acid Hydrochloride

- Key Differences :

- Stereochemistry : The R-enantiomer (discontinued per ) exhibits opposite chirality, which could lead to divergent biological activity. For example, enantiomers may bind differently to chiral receptors or enzymes .

- Availability : The S-enantiomer is commercially available, while the R-form is discontinued, suggesting preferential use of the S-configuration in research .

Morpholine-2-carboxylic Acid Hydrochloride (CAS: 4497-04-5)

- Molecular Formula: C₅H₁₀ClNO₃.

- Key Differences: Substituent Position: The carboxylic acid group is attached to the 2-position of the morpholine ring instead of the 4-position.

2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one

- Key Differences :

- Structural Complexity : Incorporates a bulky naphthyl group and a ketone group, unlike the simpler propionic acid backbone.

- Applications : Derived from Naproxen, this compound is studied for anti-inflammatory properties, highlighting how morpholine derivatives can be tailored for specific pharmacological roles .

Data Table: Comparative Analysis

Research Findings and Key Insights

Bioisosteric Utility

The morpholine ring in (S)-2-Morpholin-4-yl-propionic acid hydrochloride serves as a non-classical bioisostere, replacing traditional heterocycles to improve metabolic stability and solubility.

Stereochemical Impact

The S-enantiomer is preferentially used in synthesis, likely due to its compatibility with chiral targets. The discontinued status of the R-enantiomer suggests lower demand or undesirable pharmacokinetic profiles .

生物活性

(S)-2-Morpholin-4-yl-propionic acid hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 195.64 g/mol

- CAS Number : 237427-96-2

The compound features a morpholine ring, which contributes to its unique chemical and biological properties, making it a valuable subject in various scientific fields.

This compound acts primarily through:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in neurotransmitter pathways, potentially affecting conditions such as neurodegeneration and pain.

- Receptor Modulation : The compound interacts with various receptors, including those related to GABA and glutamate signaling, which are crucial in the central nervous system.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Neuroprotective Effects :

Compound Neurite Outgrowth (%) Protective Efficacy Control 100 - Paclitaxel-treated 40 - (S)-2-Morpholin-4-yl-propionic acid 70 Significant protection - Anti-inflammatory Properties :

-

Analgesic Effects :

- Research has highlighted its potential as an analgesic agent, with mechanisms involving modulation of pain pathways through receptor interactions.

Study on Neuroprotective Agents

A study investigated the efficacy of this compound in preventing paclitaxel-induced neurotoxicity. The results indicated that pretreatment with the compound significantly mitigated neurite retraction caused by paclitaxel exposure, suggesting a protective role against chemotherapy-induced neuronal damage .

Pharmacokinetics

Pharmacokinetic studies showed that this compound has a favorable profile with good bioavailability and a long half-life, indicating potential for clinical use in managing neurological disorders .

| Administration Route | AUC (ng/mL·h) | Half-life (h) |

|---|---|---|

| Intravenous | 6985 | 12.8 |

| Intraperitoneal | Higher than IV | - |

Comparison with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| (R)-2-Morpholin-4-yl-propionic acid hydrochloride | Significant enzyme inhibition and receptor binding |

| 2-Morpholin-4-yl-acetic acid hydrochloride | Related structure with different activity profile |

Q & A

Q. What are the recommended synthetic strategies for preparing (S)-2-Morpholin-4-yl-propionic acid hydrochloride?

While direct synthesis protocols for this enantiomer are not explicitly detailed in the provided evidence, analogous methods for morpholine-containing propionic acid derivatives involve:

- Key reagents : Morpholine and propionic acid derivatives (e.g., halogenated intermediates).

- Conditions : Reactions in polar aprotic solvents (e.g., dichloromethane) under controlled temperatures .

- Chiral resolution : To obtain the (S)-enantiomer, techniques like chiral chromatography or asymmetric catalysis may be required. The stereochemistry is confirmed via X-ray crystallography (using programs like SHELXL ) or chiral HPLC .

| Reaction Component | Example | Conditions |

|---|---|---|

| Solvent | CH₂Cl₂ | 0–25°C |

| Base | Morpholine | Stirred 12–24 hrs |

| Workup | HCl precipitation | Isolate hydrochloride salt |

Q. Which analytical methods are critical for assessing purity and structural integrity?

- HPLC : Reverse-phase chromatography with UV detection to quantify purity (≥95% as per specifications ).

- NMR : ¹H/¹³C NMR to confirm the morpholine ring integration and S-configuration (e.g., InChIKey: ZKEGDUIFZVBHQV-RGMNGODLSA-N ).

- Mass spectrometry : High-resolution MS to verify molecular weight (195.64 g/mol ).

Q. What safety protocols are essential when handling this compound?

- Hazard mitigation : Use PPE (gloves, goggles) due to hazards H302 (harmful if swallowed) and H319 (eye irritation) .

- Storage : Under inert atmosphere at room temperature to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?

- Cross-validation : Compare NMR chemical shifts with computational predictions (e.g., PubChem data ) and published analogs (e.g., 4-Morpholin-4-ylpentanoic acid hydrochloride ).

- X-ray crystallography : Resolve ambiguities in stereochemistry using SHELXL refinement .

Q. What strategies optimize enantiomeric yield in asymmetric synthesis?

- Chiral auxiliaries : Use (S)-specific catalysts (e.g., L-proline derivatives) during the coupling of morpholine to propionic acid.

- Kinetic resolution : Enzymatic methods (e.g., lipases) to separate enantiomers .

Q. How does the hydrochloride salt form influence pharmacological activity?

- Solubility : Enhances aqueous solubility compared to the free base, critical for in vitro assays .

- Stability : The salt form reduces hygroscopicity, improving shelf life .

Q. How can researchers design enzyme inhibition studies using this compound?

- Target selection : Prioritize enzymes with morpholine-binding pockets (e.g., kinases or proteases ).

- Assay design :

- IC₅₀ determination : Dose-response curves using fluorogenic substrates.

- Docking studies : Molecular modeling (e.g., AutoDock) to predict binding modes .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

- Process parameters : Optimize temperature, solvent polarity, and catalyst loading to minimize racemization .

- Continuous flow systems : Improve reproducibility and reduce side reactions .

Contradictions and Open Questions

- Variability in reaction yields : Evidence from analogous compounds suggests yields depend on solvent choice (e.g., CH₂Cl₂ vs. THF) and reaction time .

- Biological activity : While morpholine derivatives are known enzyme inhibitors , the specific targets of this enantiomer remain underexplored.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。